molecular formula C16H28O2 B1614517 Geranyl hexanoate CAS No. 68310-59-8

Geranyl hexanoate

Cat. No.: B1614517
CAS No.: 68310-59-8
M. Wt: 252.39 g/mol
InChI Key: ARVSCQUZFFSNKF-QINSGFPZSA-N
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Description

Geranyl hexanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from hexanoic acid and a specific alcohol, resulting in a compound with unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, typically involves the esterification of hexanoic acid with the corresponding alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or acid resins can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Geranyl hexanoate, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Hexanoic acid and the corresponding alcohol.

    Reduction: The corresponding alcohol.

    Transesterification: A different ester and alcohol.

Mechanism of Action

The mechanism of action of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then exert their effects on various pathways . The exact molecular targets and pathways depend on the specific context and application of the ester.

Comparison with Similar Compounds

Geranyl hexanoate, can be compared with other esters such as:

The uniqueness of hexanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester, lies in its specific chemical structure, which imparts distinct properties and applications compared to other esters.

Properties

CAS No.

68310-59-8

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] hexanoate

InChI

InChI=1S/C16H28O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,12H,5-8,10-11,13H2,1-4H3/b15-12-

InChI Key

ARVSCQUZFFSNKF-QINSGFPZSA-N

Isomeric SMILES

CCCCCC(=O)OC/C=C(/C)\CCC=C(C)C

SMILES

CCCCCC(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CCCCCC(=O)OCC=C(C)CCC=C(C)C

boiling_point

98.00 °C. @ 1.00 mm Hg

68310-59-8

physical_description

Liquid

Origin of Product

United States

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